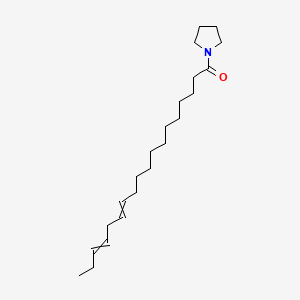
2-bromo-N-cyclopentyl-1-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- is a chemical compound with the molecular formula C11H18BrNO This compound is characterized by the presence of a cyclopropane ring, a bromine atom, and a cyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- typically involves the following steps:
Formation of Cyclopropanecarboxamide: The initial step involves the formation of cyclopropanecarboxamide through the reaction of cyclopropanecarboxylic acid with ammonia or an amine under suitable conditions.
Bromination: The next step involves the bromination of the cyclopropanecarboxamide. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopentylation: The final step involves the introduction of the cyclopentyl group. This can be achieved through a substitution reaction using a cyclopentyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent results.
化学反応の分析
Types of Reactions
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid or ketone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of cyclopropanecarboxamide.
Reduction Reactions: The major products formed are the corresponding amines or alcohols.
Oxidation Reactions: The major products formed are the corresponding carboxylic acids or ketones.
科学的研究の応用
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the mechanisms of cyclopropanation and related reactions.
Medicine: The compound is being investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
作用機序
The mechanism of action of cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in cyclopropanation reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- can be compared with other similar compounds, such as:
Cyclopropanecarboxamide, 2-chloro-N-cyclopentyl-1-methyl-: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can lead to differences in reactivity and biological activity.
Cyclopropanecarboxamide, 2-bromo-N-cyclohexyl-1-methyl-: This compound has a cyclohexyl group instead of a cyclopentyl group. The larger ring size can affect the compound’s steric properties and interactions with molecular targets.
Cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-2-methyl-: This compound has a methyl group at a different position. The position of the methyl group can influence the compound’s reactivity and biological activity.
The uniqueness of cyclopropanecarboxamide, 2-bromo-N-cyclopentyl-1-methyl- lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C10H16BrNO |
|---|---|
分子量 |
246.14 g/mol |
IUPAC名 |
2-bromo-N-cyclopentyl-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H16BrNO/c1-10(6-8(10)11)9(13)12-7-4-2-3-5-7/h7-8H,2-6H2,1H3,(H,12,13) |
InChIキー |
DGAMAFULZGOSQN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1Br)C(=O)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


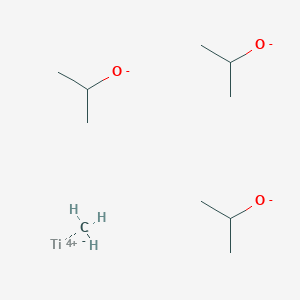

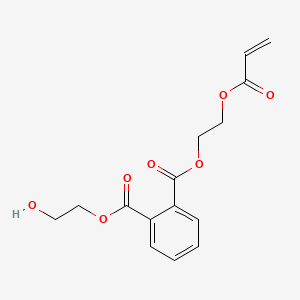

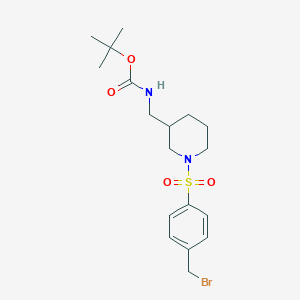
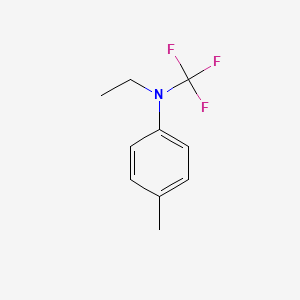
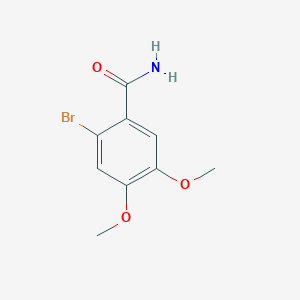
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

